ouabain

Catalog No.
S538319
CAS No.
630-60-4
M.F
C29H44O12
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ouabain

CAS Number

630-60-4

Product Name

ouabain

IUPAC Name

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C29H44O12

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3

InChI Key

LPMXVESGRSUGHW-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O

Solubility

Slightly soluble in water
Very soluble in alcohol

Synonyms

Acocantherin, Acolongifloroside K, G Strophanthin, G-Strophanthin, Ouabain

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O

Description

The exact mass of the compound ouabain is 584.2833 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10300 mg/lslightly soluble in watervery soluble in alcohol4.61e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25485. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Strophanthins. It belongs to the ontological category of 11alpha-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Ion Transport Mechanisms:

One of the primary uses of ouabain in research is investigating ion transport mechanisms across cell membranes. Ouabain specifically inhibits an enzyme called Na+/K+-ATPase, which actively pumps sodium (Na+) out of cells and potassium (K+) into cells. By observing how ouabain affects cellular ion concentrations, researchers gain valuable insights into how these pumps function and maintain cellular homeostasis.

This knowledge is crucial for understanding various physiological processes, including nerve impulse transmission, muscle contraction, and regulation of blood pressure.

[^1] The Na,K-ATPase: [^2] Physiology, 4th edition by Linda S. Costanzo

Investigating Cellular Signaling:

Beyond its effect on ion transport, research suggests ouabain might influence cellular signaling pathways. Studies have shown that ouabain can activate specific signaling cascades leading to changes in gene expression and cell proliferation. This opens doors to exploring ouabain's potential role in various cellular processes, including development, differentiation, and even cancer progression.

[^3] Ouabain and the Endothelium:

Ouabain, also known as g-strophanthin, is a toxic compound classified as a cardiac glycoside, primarily derived from the seeds of the African plant Strophanthus gratus. Historically, it was used as an arrow poison in eastern Africa due to its potent effects on the cardiovascular system. The name "ouabain" originates from the Somali word waabaayo, meaning "arrow poison," and it has been utilized in various traditional practices for hunting and warfare. In modern medicine, ouabain is recognized for its ability to treat conditions such as hypotension and certain types of cardiac arrhythmias by influencing cardiac contractility through its action on the sodium-potassium ATPase enzyme .

Ouabain's primary mechanism of action lies in its ability to inhibit the Na/K-ATPase enzyme, also known as the sodium-potassium pump []. This enzyme is crucial for maintaining the balance of sodium and potassium ions across cell membranes. Ouabain binds to the Na/K-ATPase, hindering its function and leading to an increase in intracellular sodium concentration []. This, in turn, affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. The increased calcium concentration can have a stimulatory effect on heart muscle contraction, making ouabain a potential therapeutic agent for heart failure [].

Ouabain functions primarily by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) enzyme. This inhibition leads to an increase in intracellular sodium concentration, which subsequently reduces the activity of the sodium-calcium exchanger. As a result, there is an accumulation of intracellular calcium, enhancing cardiac contractility and affecting heart rate and rhythm. The chemical reaction can be summarized as follows:

Na++K+OuabainInhibition of Na K ATPase\text{Na}^++\text{K}^+\xrightarrow{\text{Ouabain}}\text{Inhibition of Na K ATPase}

This mechanism underlies its therapeutic effects but also its toxicity at higher doses, where it can lead to severe cardiac disturbances and even death due to respiratory failure or cardiac arrest .

Ouabain exhibits significant biological activity by acting as a cardiotonic agent. Its primary mechanism involves:

  • Inhibition of Na+/K+-ATPase: This leads to increased intracellular sodium levels.
  • Increased intracellular calcium: Resulting from reduced activity of the sodium-calcium exchanger.
  • Enhanced cardiac contractility: Improving heart function in patients with heart failure.

The total synthesis of ouabain was successfully achieved in 2008 by researchers at Deslongchamps laboratory in Canada. The synthesis involved several key steps:

  • Condensation Reaction: Cyclohexenone was condensed with a Nazarov substitute through a double Michael addition.
  • Formation of Tetracyclic Intermediate: This intermediate underwent further reactions including reduction and protection of functional groups.
  • Methylation and Oxidation: Selective oxidation and methylation were performed to introduce necessary functional groups.
  • Glycosylation: Finally, ouabagenin was glycosylated with rhamnose to yield ouabain.

This synthetic route highlighted the complexity of ouabain's structure and provided insights into its unique chemical properties .

Ouabain has several applications in both medical and research settings:

  • Cardiac Treatment: Used intravenously to manage heart failure and certain arrhythmias due to its positive inotropic effects.
  • Biomedical Research: Employed in studies investigating ion transport mechanisms and cellular signaling pathways related to cardiovascular health.
  • Toxicology Studies: Its potent toxicity makes it a subject of interest in studies on poisoning and treatment protocols for glycoside toxicity .

Research has shown that ouabain interacts with various cellular pathways beyond its primary action on the sodium-potassium ATPase:

  • It can activate transcription factors such as AP-1 while inhibiting NF-kB, which are critical in inflammatory responses.
  • Ouabain impacts calcium signaling pathways, influencing vascular smooth muscle contraction and endothelial function .
  • Studies have also explored its role in modulating cellular responses under pathological conditions, highlighting its potential therapeutic implications beyond traditional uses .

Ouabain belongs to a class of compounds known as cardenolides, which share structural similarities but differ in their biological activities and potencies. Here are some similar compounds:

CompoundSourceMechanism of ActionUnique Features
DigoxinFoxglove plantInhibits Na+/K+-ATPaseWidely used for heart failure treatment
DigitoxinFoxglove plantInhibits Na+/K+-ATPaseLonger half-life than digoxin
StrophanthinStrophanthus gratusInhibits Na+/K+-ATPaseSimilar structure but different potency
ConvallatoxinLily of the valleyInhibits Na+/K+-ATPaseMore toxic than ouabain

Uniqueness of Ouabain

What sets ouabain apart from these similar compounds is not only its historical use as an arrow poison but also its specific interaction profile with ion transport mechanisms that can lead to distinct therapeutic effects and toxicity profiles. Its unique structure includes both steroidal and saccharide components that contribute to its biological activity and pharmacological potential .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998)

Color/Form

Crystals from water
Plates (+9 water molecules)

XLogP3

-1.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

584.28327683 g/mol

Monoisotopic Mass

584.28327683 g/mol

Heavy Atom Count

41

LogP

-2
-2.0 (LogP)
log Kow = -2.00
-1.2

Decomposition

Melts with decomposition at 190 °C.
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

392 °F (EPA, 1998)
200 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5ACL011P69

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

For the treatment of atrial fibrillation and flutter and heart failure

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ouabain is included in the database.
/EXPL THER/ Up-regulation of placental soluble fms-like tyrosine kinase 1 (sFlt1) contributes to the pathogenesis of preeclampsia. To evaluate novel upstream pathways that regulate placental sFlt1 production, we screened a library of natural compounds (n=502) in human placental cell lines. Here, we report 3 compounds in the cardiac glycoside family, ouabain, gitoxigenin, and digitoxin, that inhibit placental sFlt1 production at nanomolar concentrations in vitro. We further characterized ouabain and demonstrated that it inhibits sFlt1 mRNA and protein expression in human placental cytotrophoblasts and explant cultures in a dose- and time-dependent manner. Ouabain down-regulated sFlt1 production by inhibiting hypoxia-inducible factor 1 (HIF-1alpha) protein expression in the placenta. Furthermore, we found that phosphorylation of heat-shock protein 27 (HSP27) was necessary for ouabain to inhibit HIF-1alpha translation. In a rat model of pregnancy-induced hypertension, ouabain reduced mean arterial pressure and enhanced placental HSP27 phosphorylation without any adverse effects on pups ...
/EXPL THER/ Cytotoxicity and proliferative effects of ouabain on H460 lung cancer cells were evaluated by the MTT assay. The levels of integrin proteins in response to ouabain were determined by western blotting. Anchorage-independent growth and migration behaviors were performed by the wound healing assay and colony formation assay, respectively. Herein, the results suggested that exposure of the lung cancer cells to physiological concentrations of ouabain significantly altered the level of integrins. Ouabain suppressed integrin alpha-4, alpha-5, alpha-v, beta-3 and beta-4, whereas it had no significant effect on integrin beta-1 and beta-4. According to the switch patterns of integrins, ouabain treatment resulted in a dramatic reduction of cell colony size and inhibition of cancer cell migration. However, ouabain-induced integrin switch had only a slight effect on chemotherapeutic drug susceptibility. Ouabain may have a role in suppressing cancer metastasis via integrin regulation.
A recent study confirmed the long-known clinical experience that ouabain has an inhibitory effect on cardiotoxicity induced by digitalis glycosides. Ouabain at a low dosage delayed the start of arrythmia induced by digoxin on guinea pig papillary muscle. In addition, ouabain at a low dosage but not at a high dosage delayed the development of digoxin-induced arrhythmia in anesthetized guinea pigs. Thus, the long-known characteristic dose dependency of ouabain effects has been confirmed.
For more Therapeutic Uses (Complete) data for Ouabain (11 total), please visit the HSDB record page.

Pharmacology

Ouabain, a cardiac glycoside similar to digitoxin, is used to treat congestive heart failure and supraventricular arrhythmias due to reentry mechanisms, and to control ventricular rate in the treatment of chronic atrial fibrillation.

MeSH Pharmacological Classification

Cardiotonic Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AC - Strophanthus glycosides
C01AC01 - G-strophanthin

Mechanism of Action

Ouabain, an endogenous digitalis compound, has been detected in nanomolar concentrations in the plasma of several mammals and is associated with the development of hypertension. In addition, plasma ouabain is increased in several hypertension models, and the acute or chronic administration of ouabain increases blood pressure in rodents. These results suggest a possible association between ouabain and the genesis or development and maintenance of arterial hypertension. One explanation for this association is that ouabain binds to the alpha-subunit of the Na(+) pump, inhibiting its activity. Inhibition of this pump increases intracellular Na(+), which reduces the activity of the sarcolemmal Na(+)/Ca(2+) exchanger and thereby reduces Ca(2+) extrusion. Consequently, intracellular Ca(2+) increases and is taken up by the sarcoplasmic reticulum, which, upon activation, releases more calcium and increases the vascular smooth muscle tone. In fact, acute treatment with ouabain enhances the vascular reactivity to vasopressor agents, increases the release of norepinephrine from the perivascular adrenergic nerve endings and promotes increases in the activity of endothelial angiotensin-converting enzyme and the local synthesis of angiotensin II in the tail vascular bed. Additionally, the hypertension induced by ouabain has been associated with central mechanisms that increase sympathetic tone, subsequent to the activation of the cerebral renin-angiotensin system. Thus, the association with peripheral mechanisms and central mechanisms, mainly involving the renin-angiotensin system, may contribute to the acute effects of ouabain-induced elevation of arterial blood pressure.
The migratory capability of cancer cells is one of the most important hallmarks reflecting metastatic potential. Ouabain, an endogenous cardiac glycoside produced by the adrenal gland, has been previously reported to have anti-tumor activities; however, its role in the regulation of cancer cell migration remains unknown. The present study has revealed that treatment with ouabain at physiological concentrations is able to inhibit the migratory activities of human lung cancer H292 cells. The negative effects of ouabain were found to be mediated through the suppression of migration regulatory proteins, such as focal adhesion kinase (FAK), ATP-dependent tyrosine kinase (Akt), and cell division cycle 42 (Cdc42). We found that the observed actions of ouabain were mediated via a reactive oxygen species (ROS)-dependent mechanism because the addition of ROS scavengers (N-acetylcysteine and glutathione) could reverse the effect of ouabain on cell migration. Furthermore, ouabain was shown to inhibit the spheroidal tumor growth and decrease the cancer cell adhesion to endothelial cells. However, the compound had no significant effect on anoikis of the cells. ...
The steroid Na(+)/K(+) ATPase (NKA) blocker ouabain has been shown to exhibit pro-apoptotic effects in various cell systems; however, the mechanism involved in those effects is unclear. Here, we have demonstrated that incubation of HeLa cells during 24 hr with nanomolar concentrations of ouabain or digoxin causes apoptotic death of 30-50% of the cells. Ouabain caused the activation of caspases-3/7 and -9; however, caspase-8 was unaffected. The fact that compound Z-LEHD-FMK reduced both apoptosis and caspase-9 activation elicited by ouabain, suggest a mitochondrially-mediated pathway. This was strengthened by the fact that ouabain caused ATP depletion and the release of mitochondrial cytochrome c into the cytosol. Furthermore, upon ouabain treatment mitochondrial disruption and redistribution into the cytosol were observed. A mitochondrial site of action for ouabain was further corroborated by tight co-localization of fluorescent ouabain with mitochondria. Finally, in ouabain-treated cells the histamine-elicited elevation of cytosolic Ca(2+) concentration ([Ca(2+)]c) suggests an additional effect on the endoplasmic reticulum (ER) leading to Ca(2+) store depletion. We conclude that fluorescent ouabain is taken up and tightly co-localizes with mitochondria of HeLa cells. This indicates that apoptosis may be triggered by a direct action of ouabain on mitochondria.
Ouabain, a potent inhibitor of the Na(+), K(+)-ATPase, was identified as an endogenous substance. Recently, ouabain was shown to affect various immunological processes. We have previously demonstrated the ability of ouabain to modulate inflammation, but little is known about the mechanisms involved. Thus, the aim of the present work is to evaluate the immune modulatory role of ouabain on zymosan-induced peritonitis in mice. Our results show that ouabain decreased plasma exudation (33%). After induction of inflammation, OUA treatment led to a 46% reduction in the total number of cells, as a reflex of a decrease of polymorphonuclear leukocytes, which does not appear to be due to cell death. Furthermore, OUA decreased TNF-alpha (57%) and IL-1beta (58%) levels, without interfering with IL-6 and IL-10. Also, in vitro experiments show that ouabain did not affect endocytic capacity. Moreover, electrophoretic mobility shift assay (EMSA) shows that zymosan treatment increased (85%) NF-kappaB binding activity and that ouabain reduced (30%) NF-kappaB binding activity induced by zymosan. Therefore, our data suggest that ouabain modulated acute inflammatory response, reducing the number of cells and cytokines levels in the peritoneal cavity, as well as NFkappaB activation, suggesting a new mode of action of this substance.
For more Mechanism of Action (Complete) data for Ouabain (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP1A [HSA:476 477 478 480] [KO:K01539]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

630-60-4

Absorption Distribution and Excretion

The effect of i.v.-administered ouabain starts immediately after injection, reaches a maximum after 5 min, last 5-7 hr and then rapidly declines.
It is poorly absorbed from alimentary tract, where much of oral dose appears to be destroyed.
Four, 7 and 10% of (3)H-ouabain had been absorbed 1, 5 and 15 hr respectively after oral administration to guinea pigs. Percentage absorbed was constant at each of 3 dose levels. ... Similar results obtained in man. ... /It/ was absorbed from GI tract of rats by passive diffusion. Absorption of im dose probably depended more on tissue-blood flow than on rates of diffusion ... 67% of iv dose was excreted in 30-min bile of rats. ... /It/ was actively transported from liver to bile, and carbon tetrachloride pretreatment of rats reduced biliary excretion by depressing this transport.
Plasma clearance of ouabain following iv admin was much faster in rat than in rabbit or dog. Levels of radioactivity in plasma, bile, and liver ... determined 20 min after iv administration ... showed that rat exhibited overall bile to plasma concentration ratio of 1500, whereas same ratio was much less for rabbit (2.9) and dog (9.3). Liver/plasma and bile/liver concentration ratios ... were ... much greater in rat (20 and 71) than in rabbit (2.5 and 1.3) or dog (3.3 and 2.7). This species variation is thought to be important factor in resistance of rat to toxic effects of ouabain relative to rabbit and dog.
For more Absorption, Distribution and Excretion (Complete) data for Ouabain (7 total), please visit the HSDB record page.

Metabolism Metabolites

Ouabain ... is not bound extensively to plasma albumin and ... /is/ excreted largely unchanged.

Associated Chemicals

Quabain octahydrate; 11018-89-6

Wikipedia

Ouabain

Biological Half Life

... Almost entirely eliminated by renal excretion, with a biological-half-life ... about 21 hr in normal adults but longer in elderly persons & much longer in renal failure.

Methods of Manufacturing

Obtained from the seeds of Strophanthus gratus ... ; also occurs in Acokanthera ouabaio Cathel and other A. spp, Apocynaceae.
Derivation: From certain plants of the family Apocynaceae: Strophanthus spp. and the Acokanthera group of trees.

General Manufacturing Information

Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)-: ACTIVE
Hydrolysis yields one mol ouabagenin and one mol rhamnose.

Analytic Laboratory Methods

An optimized flow-injection method for the determination of ouabain was based on its reaction with picric acid in alkaline media with spectrophotometric detection at 486 nm. The calibration graph was linear for 0.01-0.2 g/L ouabain, with relative std deviation between 0.62 and 2.16% and a sample throughput of 60/hr. This method was utilized for the determination of ouabain in injections.

Interactions

Intracerebroventricular (ICV) administration of ouabain, a specific Na-K-ATPase inhibitor, in rats mimics the manic phenotypes of bipolar disorder and thus has been proposed as one of the best animal models of mania. Bipolar mania has been known to be associated with dysfunctions of medial prefrontal cortex (mPFC), a brain area critically involved in mental functions; however, the exact mechanism underlying these dysfunctions is not yet clear. The present study investigated synaptic transmission, synaptic plasticity, and dopamine release in Sprague-Dawley rat mPFC following ICV administration of ouabain (5 uL of 1 mM ouabain). The electrophysiological results demonstrated that ouabain depressed the short- and the long-term synaptic plasticity, represented by paired-pulse facilitation and long-term potentiation, respectively, in the mPFC. These ouabain-induced alterations in synaptic plasticity can be prevented by pre-treatment with lithium (intraperitoneal injection of 47.5 mg/kg lithium, twice a day, 7 days), which acts as an effective mood stabilizer in preventing mania. The electrochemical results demonstrated that ICV administration of ouabain enhanced dopamine release in the mPFC, which was not affected by pre-treatment with lithium. These findings suggested that alterations in synaptic plasticity and dopamine release in the mPFC might underlie the dysfunctions of mPFC accompanied with ouabain administration-induced bipolar mania.
Brain-derived neurotrophic factor (BDNF) is a well-known and well-studied neurotrophin. Most biological effects of BDNF are mediated by the activation of TrkB receptors. This neurotrophin regulates several neuronal functions as cell proliferation, viability, and differentiation. Ouabain is a steroid that binds to the Na(+)/K(+) ATPase, inducing the activation of several intracellular signaling pathways. Previous data from our group described that ouabain treatment increases retinal ganglion cells survival (RGC). The aim of the present study was to evaluate, if this cardiac glycoside can have a synergistic effect with BDNF, the classical trophic factor for retinal ganglion cells, as well as investigate the intracellular signaling pathways involved. Our work demonstrated that the activation of Src, PLC, and PKCdelta participates in the signaling cascade mediated by 50 ng/mL BDNF, since their selective inhibitors completely blocked the trophic effect of BDNF. We also demonstrated a synergistic effect on RGC survival when we concomitantly used ouabain (0.75 nM) and BDNF (10 ng/mL). Moreover, the signaling pathways involved in this synergistic effect include Src, PLC, PKCdelta, and JNK. Our results suggest that the synergism between ouabain and BDNF occurs through the activation of the Src pathway, JNK, PLC, and PKCdelta.
The present study aimed to investigate the effects of mood stabilizers, specifically lithium (Li) and valproate (VPA), on mitochondrial superoxide, lipid peroxidation, and proteins involved in cell death signaling pathways in the brains of rats subjected to the ouabain-induced animal model of mania. Wistar rats received Li, VPA, or saline twice a day for 13 days. On the 7th day of treatment, the animals received a single intracerebroventricular injection of ouabain or aCSF. After the ICV injection, the treatment with mood stabilizers continued for 6 additional days. The locomotor activity of rats was measured using the open-field test. In addition, we analyzed oxidative stress parameters, specifically levels of phosphorylated p53 (pp53), BAX and Bcl-2 in the brain of rats by immunoblot. Li and VPA reversed ouabain-related hyperactivity. Ouabain decreased Bcl-2 levels and increased the oxidative stress parameters BAX and pp53 in the brains of rats. Li and VPA improved these ouabain-induced cellular dysfunctions; however, the effects of the mood stabilizers were dependent on the protein and brain region analyzed. These findings suggest that the Na(+)/K(+)-ATPase can be an important link between oxidative damage and the consequent reduction of neuronal and glial density, which are both observed in BD, and that Li and VPA exert protective effects against ouabain-induced activation of the apoptosis pathway.
Docosahexaenoic acid (DHA) might prevent heart failure or optimize drug treatments by improving cardiac contraction. We investigated whether DHA-enriched avian glycerophospholipids (GPL-DHA) exert cardioprotection in ouabain-treated rats after 4 weeks of dietary supplementation with 10, 35 or 60 mg DHA per kg body weight versus none (DHA10, DHA35, DHA60 and control groups, respectively). The contractile responsiveness to different doses of ouabain (10(-7) to 10(-4) M), ouabain intoxication (at 3 X 10(-4) M), and relative variations in cardiac energy metabolism were determined using (31)P NMR in isolated perfused rat hearts. The fatty acid composition of cardiac membranes was analyzed by gas chromatography. DHA accretion in the heart was dose-dependent (+8%, +30% and +45% for DHA10, DHA35 and DHA60, respectively). The cardiac phosphocreatine content significantly increased at the baseline in DHA35 (+45%) and DHA60 groups (+85%), and at the different doses of ouabain in the DHA60 group (+73% to 98%). The maximum positive inotropy achieved at 10(-4) M ouabain was significantly increased in all DHA groups versus control (+150%, +122.5% and +135% for DHA10, DHA35 and DHA60, respectively), and ouabain intoxication was delayed. The increase in myocardial phosphocreatine content and the improved efficacy of ouabain on myocardial contraction without toxicity suggest the potential of GPL-DHA as a dietary supplement or ingredient for functional food, and possibly as a co-treatment with digitalis drugs in humans.
For more Interactions (Complete) data for Ouabain (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Croyle et al (1997) Extensive random mutagenesis analysis of the Na/K+ ATPase alpha subunit identifies known and previously unidentified amino acid residues that alter ouabain sensitivity-implications for ouabain binding. Eur.J.Biochem. 248 488 PMID: 9346307

Hosoi et al (1997) Isoform-specific up-regulation by ouabain of Na+, K+-ATPase in cultured rat astrocytes. J.Neurochem. 69 2189 PMID: 9349566

Marjorie et al (1997) Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment. Naunyn Schmiedebergs Arch.Pharmacol. 356 203 PMID: 9272726

Kobayashi M, et al. The cardiac glycoside ouabain activates NLRP3 inflammasomes and promotes cardiac inflammation and dysfunction. PLoS One. 2017 May 11;12(5):e0176676.

Venugopal J, et al. Ouabain promotes partial epithelial to mesenchymal transition (EMT) changes in human autosomal dominant polycystic kidney disease (ADPKD) cells. Exp Cell Res. 2017 Jun 15;355(2):142-152.

Lima DB, et al. Ouabain-induced alterations in ABCB1 of mesenteric lymph nodes and thymocytes of rats and mice. Oncol Lett. 2016 Dec;12(6):5275-5280.

Meng L, et al. Ouabain induces apoptosis and autophagy in Burkitt's lymphoma Raji cells. Biomed Pharmacother. 2016 Dec;84:1841-1848.

"ouabain" in the World English Dictionary

Pubchem.ncbi.nlm.nih.gov,. 'Ouabain | C29H44O12 - Pubchem'. N.p., 2015. Web. 8 Apr. 2015.

Dobler, Susanne; Dalla, Safaa; Wagschal, Vera; Agrawal, Anurag A. (2012-08-07). "Community-wide convergent evolution in insect adaptation to toxic cardenolides by substitutions in the Na,K-ATPase". Proceedings of the National Academy of Sciences. 109 (32): 13040–13045. doi:10.1073/pnas.1202111109. ISSN 0027-8424. PMC 3420205. PMID 22826239.

"40 C.F.R.: Appendix A to Part 355—The List of Extremely Hazardous Substances and Their Threshold Planning Quantities" (PDF) (July 1, 2008 ed.). Government Printing Office. Archived from the original (PDF) on February 25, 2012. Retrieved October 29, 2011.

Neuwinger, Hans Dieter. African Ethanobotany: Poisons And Drugs. Weinheim: Chapman & Hall, 1996. Print.

Yu SP, Choi DW (1997). "Na(+)-Ca2+ exchange currents in cortical neurons: concomitant forward and reverse operation and effect of glutamate". The European Journal of Neuroscience. 9 (6): 1273–81. doi:10.1111/j.1460-9568.1997.tb01482.x. PMID 9215711. S2CID 23146698.

Guidechem.com,. 'Ouabain (Cas 630-60-4) Msds'. N.p., 2015. Web. 8 Apr. 2015.

Hamlyn, JM; Blaustein, MP; Bova, S; DuCharme, DW; Harris, DW; Mandel, F; Mathews, WR; Ludens, JH (1991). "Identification and characterization of a ouabain-like compound from human plasma". Proc Natl Acad Sci U S A. 88 (14): 6259–63. Bibcode:1991PNAS...88.6259H. doi:10.1073/pnas.88.14.6259. PMC 52062. PMID 1648735. Erratum in: Proc Natl Acad Sci U S A 1991 Nov 1; 88(21):9907

Manunta, Paolo; et al. (2009). "Endogenous Ouabain In Cardiovascular Function And Disease". Journal of Hypertension. 27 (1): 9–18. doi:10.1097/hjh.0b013e32831cf2c6. PMID 19050443. S2CID 41618824.

Hamlyn JM, Laredo J, Shah JR, Lu ZR, Hamilton BP (2003). "11-Hydroxylation in the Biosynthesis of Endogenous Ouabain: Multiple Implications". Ann N Y Acad Sci. 986 (1): 685–93. Bibcode:2003NYASA.986..685H. doi:10.1111/j.1749-6632.2003.tb07283.x. PMID 12763919. S2CID 23738926.

Hamlyn, JM; Blaustein, MP (Sep 2016). "Endogenous Ouabain: Recent Advances and Controversies". Hypertension. 68 (3): 526–32. doi:10.1161/HYPERTENSIONAHA.116.06599. PMC 4982830. PMID 27456525.

Lewis (2014). "Endogenous Ouabain Is Not Ouabain". Hypertension. 64 (4): 680–683. doi:10.1161/hypertensionaha.114.03919. PMID 25001271.

Malawista I, Davidson EA.Isolation and identification of rhamnose from rabbit skin.Nature. 1961 Dec 2;192:871-2.

Staessen, JA; Thijs, L; Stolarz-Skrzypek, K; Bacchieri, A; Barton, J; Espositi, ED; de Leeuw, PW; Dłużniewski, M; Glorioso, N; Januszewicz, A; Manunta, P; Milyagin, V; Nikitin, Y; Souček, M; Lanzani, C; Citterio, L; Timio, M; Tykarski, A; Ferrari, P; Valentini, G; Kawecka-Jaszcz, K; Bianchi, G (2011). "Main results of the ouabain and adducin for Specific Intervention on Sodium in Hypertension Trial (OASIS-HT): a randomized placebo-controlled phase-2 dose-finding study of rostafuroxin". Trials. 12: 13. doi:10.1186/1745-6215-12-13. PMC 3031200. PMID 21235787.

Fürstenwerth H (2010). "Ouabain - The Insulin of the Heart". Int J Clin Pract. 64 (12): 1591–4. doi:10.1111/j.1742-1241.2010.02395.x. PMID 20946265. S2CID 6749622.

Cowan T, MD, (2016) Human Heart, Cosmic Heart: A Doctor's Quest to Understand, Treat and Prevent Cardiovascular Disease, Chap 9, ISBN 9781603586191

Welsh, J. (2011). "Giant rat kills predators with poisonous hair". LiveScience. Retrieved August 2, 2011.

Morelle, Rebecca (2011). "African crested rat uses poison trick to foil predators". BBC.co.uk. Retrieved November 2, 2013.

"Rat makes its own poison from toxic tree". University of Oxford. 2011. Archived from the original on November 6, 2013. Retrieved November 2, 2013.

Zhang, Hongxing et al. 'Total Synthesis Of Ouabagenin And Ouabain'. Angew. Chem. 120.7 (2008): 1292-1295. Web.

Deslongchamps, P. et al. 'Synthesis Of Ouabain'. Synfacts 2008.6 (2008): 0562-0562. Web.

Goldfrank's toxicologic emergencies. Hoffman, Robert S. (Robert Steven), 1959-, Howland, Mary Ann,, Lewin, Neal A.,, Nelson, Lewis, 1963-, Goldfrank, Lewis R., 1941-, Flomenbaum, Neal (Tenth ed.). New York. 2014-12-23. ISBN 978-0-07-180184-3. OCLC 861895453.

Neuwinger, Hans Dieter. (1996). African ethnobotany : poisons and drugs : chemistry, pharmacology, toxicology. Chapman & Hall. ISBN 3-8261-0077-8. OCLC 34675903.

Osseo-Asare, A. D. 'Bioprospecting And Resistance: Transforming Poisoned Arrows Into Strophantin Pills In Colonial Gold Coast, 1885-1922'. Social History of Medicine 21.2 (2008): 269-290. Web.

Explore Compound Types